2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether
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Overview
Description
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with chlorinated and methoxylated phenyl groups, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether typically involves multi-step organic reactions. The process begins with the chlorination of 2-methylphenyl and 2,3-dichlorophenyl compounds, followed by the introduction of a methoxy group. The final step involves the sulfonylation of the piperazine ring under controlled conditions, often using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The exact mechanism of action for 2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylphenyl)-3-(2-hydroxyphenyl)urea: Another chlorinated phenyl compound with different functional groups.
1-(5-Chloro-2-methylphenyl)-4-(2,3-dichlorophenyl)piperazine: Lacks the methoxy group present in the target compound.
Uniqueness
2,3-dichloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]sulfonyl}phenyl methyl ether is unique due to its specific combination of chlorinated and methoxylated phenyl groups attached to a piperazine ring
Properties
Molecular Formula |
C18H19Cl3N2O3S |
---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(2,3-dichloro-4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H19Cl3N2O3S/c1-12-3-4-13(19)11-14(12)22-7-9-23(10-8-22)27(24,25)16-6-5-15(26-2)17(20)18(16)21/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
RLQHQWQUNIVWIT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl |
Origin of Product |
United States |
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